molecular formula C9H9BrN4 B12210420 (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine

(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine

Cat. No.: B12210420
M. Wt: 253.10 g/mol
InChI Key: YCPMYQCFQXLMLH-UHFFFAOYSA-N
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Description

[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a bromophenyl group attached to a triazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Methanamine Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the methanamine group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine include:

The uniqueness of [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C9H9BrN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)

InChI Key

YCPMYQCFQXLMLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN)Br

Origin of Product

United States

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